![molecular formula C21H18N2O4S B2397794 N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide CAS No. 922034-70-6](/img/structure/B2397794.png)
N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide is a useful research compound. Its molecular formula is C21H18N2O4S and its molecular weight is 394.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a dibenzo[b,f][1,4]oxazepine core, characterized by its fused ring structure, which includes both nitrogen and oxygen atoms. The presence of the methanesulfonamide moiety enhances its solubility and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It is believed to function as an inhibitor of various enzymes and receptors, thereby modulating metabolic pathways. This interaction can lead to diverse biological effects, including:
- Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth, making it a candidate for antibiotic development.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by targeting specific signaling pathways.
- CNS Activity : Due to its structural similarity to known neuroactive compounds, it is being explored for potential applications in treating central nervous system disorders.
In Vitro Studies
Recent studies have demonstrated the compound's efficacy against various pathogens. For example:
- Antibacterial Activity : In laboratory settings, the compound exhibited significant inhibition against strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Case Studies
One notable case study involved the evaluation of the compound’s effects on human cancer cell lines:
- Study on Cancer Cell Lines : A series of experiments conducted on breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the activation of apoptotic pathways.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is essential:
Compound Name | Core Structure | Biological Activity | Notes |
---|---|---|---|
Quetiapine | Dibenzo[b,f][1,4]thiazepine | Antipsychotic | Well-studied for CNS effects |
10,11-Dihydro-11-oxodibenzo[b,f][1,4]thiazepine | Thiazepine | Anticancer | Similar mechanism but different core |
N-(7-methyl-11-oxo...) | Dibenzo[b,f][1,4]oxazepine | Antimicrobial | Related structure with different substituents |
常见问题
Basic Research Questions
Q. What are the standard synthetic routes and characterization techniques for N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide?
The synthesis typically involves multi-step reactions, including functionalization of the dibenzo[b,f][1,4]oxazepine core and sulfonamide coupling. Key steps include:
- Core formation : Cyclization of precursors under controlled temperature (e.g., 80–120°C) and pH (neutral to mildly acidic) to form the oxazepine ring.
- Sulfonamide coupling : Reaction of the oxazepine intermediate with m-tolylmethanesulfonyl chloride in the presence of a base (e.g., triethylamine). Characterization employs NMR (¹H/¹³C) for structural confirmation, HPLC for purity assessment (>95%), and mass spectrometry for molecular weight verification. Crystallographic studies (X-ray) may resolve stereochemical ambiguities .
Q. Which analytical methods are critical for structural elucidation of this compound?
- NMR spectroscopy : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfonamide NH at δ 10–11 ppm).
- X-ray crystallography : Resolves 3D conformation, including dihedral angles between the oxazepine and sulfonamide moieties.
- FT-IR : Confirms functional groups (e.g., S=O stretching at ~1150–1350 cm⁻¹, C=O at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize reaction yields during synthesis while minimizing byproducts?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonamide coupling efficiency.
- Catalyst use : Palladium-based catalysts (e.g., Pd(OAc)₂) improve regioselectivity in cyclization steps.
- Temperature control : Lower temperatures (≤60°C) reduce decomposition of heat-sensitive intermediates.
- In-line monitoring : Use of LC-MS to track reaction progress and adjust conditions dynamically .
Q. What strategies address contradictory bioactivity data in enzyme inhibition studies?
Contradictions may arise from assay conditions (e.g., pH, co-solvents) or target specificity. Recommended approaches:
- Enzyme kinetics : Measure IC₅₀ values under standardized buffer systems (e.g., Tris-HCl, pH 7.4).
- Molecular docking : Compare binding affinities with structurally similar compounds (e.g., analogs).
- Selectivity profiling : Screen against kinase panels to identify off-target effects .
Q. What experimental designs are recommended to elucidate the compound’s mechanism of action?
- Enzyme inhibition assays : Use fluorescence-based substrates (e.g., fluorogenic peptide libraries) to quantify activity.
- Cellular uptake studies : Radiolabel the compound (³H or ¹⁴C) to track intracellular accumulation.
- Protein crystallography : Co-crystallize the compound with target enzymes (e.g., HDACs) to map binding sites .
Q. How can researchers resolve discrepancies in solubility and stability data across studies?
- Solubility profiling : Use standardized solvents (e.g., DMSO stock solutions diluted in PBS) to avoid solvent-induced artifacts.
- Accelerated stability testing : Expose the compound to varying pH (2–9), temperature (4–40°C), and light conditions, followed by HPLC analysis.
- Comparative studies : Cross-reference with structurally analogous dibenzooxazepines (e.g., ’s ethoxy-methyl variant) .
Q. Methodological Considerations
Q. What computational tools are effective for predicting structure-activity relationships (SAR)?
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO/LUMO energies) to predict reactivity.
- Molecular Dynamics (MD) : Simulates binding dynamics with flexible protein targets (e.g., GPCRs).
- QSAR models : Train datasets using bioactivity data from similar sulfonamide-oxazepine hybrids .
Q. How should researchers validate the compound’s neuroprotective or anti-inflammatory activity?
- In vitro models : Use LPS-stimulated microglial cells (anti-inflammatory) or oxidative stress-induced neuronal cells (neuroprotective).
- Biomarker analysis : Quantify TNF-α, IL-6 (ELISA), or ROS levels (DCFH-DA assay).
- In vivo validation : Administer in rodent models of neuroinflammation (e.g., LPS-induced brain injury) at 10–50 mg/kg doses .
Q. Data Contradiction Analysis
Q. Why might cytotoxicity data vary between cancer cell lines?
Variations may stem from:
- Cell line specificity : Differences in efflux pump expression (e.g., P-gp in MDR1-overexpressing lines).
- Metabolic activation : Liver microsome-mediated conversion to active/toxic metabolites. Mitigation: Include positive controls (e.g., doxorubicin) and assess ATP levels (CellTiter-Glo) to normalize viability data .
Q. Structural and Functional Comparison Table
Compound Variant | Key Modifications | Bioactivity Notes | Reference |
---|---|---|---|
Ethoxy-methyl derivative | Ethoxy group at C2, methyl at C5 | Enhanced anti-inflammatory | |
Chlorophenyl analog | 4-Cl substituent on benzene | Improved kinase inhibition | |
Allyl-substituted oxazepine | Allyl group at N5 | Higher cytotoxicity in HeLa |
属性
IUPAC Name |
1-(3-methylphenyl)-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c1-14-5-4-6-15(11-14)13-28(25,26)23-16-9-10-19-17(12-16)21(24)22-18-7-2-3-8-20(18)27-19/h2-12,23H,13H2,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDVZCOQDYLCOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。